Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms.
Preparation Methods
The synthesis of Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl 2,4-difluorobenzoylacetate with hydrazine hydrate to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent. Industrial production methods may involve scaling up this reaction and optimizing conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate: Similar structure but with a different position of the carboxylate group.
Ethyl 5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate: Contains a thiadiazole ring instead of a pyrazole ring. These compounds share some chemical properties but differ in their specific applications and biological activities.
Properties
IUPAC Name |
ethyl 5-amino-1-(2,4-difluorophenyl)pyrazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O2/c1-2-19-12(18)9-6-11(15)17(16-9)10-4-3-7(13)5-8(10)14/h3-6H,2,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPUSMBYLXOBLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)C2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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